molecular formula C5H8N2O B1404558 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane CAS No. 1273562-72-3

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane

Cat. No.: B1404558
CAS No.: 1273562-72-3
M. Wt: 112.13 g/mol
InChI Key: KFALVBFQCROPPJ-UHFFFAOYSA-N
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Description

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane, also known as tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate , is a chemical compound with the molecular weight of 212.25 . It is a white to yellow powder or crystal .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The this compound molecule contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 secondary amine .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves a photocatalytic Minisci-like decarboxylative functionalization of aliphatic carboxylic acids, via the corresponding activated (hydroxyphthalimide) esters . This chemistry enables access to heterocycle-functionalized BCHep-containing structures .


Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystal . It has a molecular weight of 212.25 .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is involved in various chemical synthesis processes. For instance, tricyclo[4.1.0.02,7]heptane reacts with certain compounds to yield derivatives of bicyclo[3.1.1]heptane, demonstrating its potential in creating diverse chemical structures (Kostryukov & Masterova, 2020).

Medicinal Chemistry

  • In medicinal chemistry, fused azetidines with structures similar to this compound have been synthesized as selective neuronal nicotinic receptor agonists, highlighting the compound's relevance in neurological research (Ji et al., 2005).

Synthesis of Novel Compounds

  • The compound is used in metal-free diastereoselective synthesis processes to create novel structures like diaza-bicyclo[3.2.0]heptan-7-one, expanding its utility in the synthesis of unique molecular architectures (Kumar et al., 2014).

Bridged Bicyclic Piperazines

  • This compound serves as a useful intermediate in synthesizing bridged bicyclic piperazines, important in medicinal chemistry research due to their structural similarity to piperazines (Walker & Bedore, 2012).

Cycloaddition Reactions

  • It is also integral in Diels–Alder cycloaddition reactions to form compounds like methyl 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates, illustrating its role in complex chemical reactions (Alves, Duraes, & Fortes, 2004).

Ligands for Neuronal Acetylcholine Receptors

  • Derivatives of this compound are being studied as ligands for nicotinic acetylcholine receptors, revealing its significance in neuroscience and pharmacology (Strachan et al., 2014).

Properties

IUPAC Name

3,6-diazabicyclo[3.1.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-5-4-1-3(7-4)2-6-5/h3-4,7H,1-2H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFALVBFQCROPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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